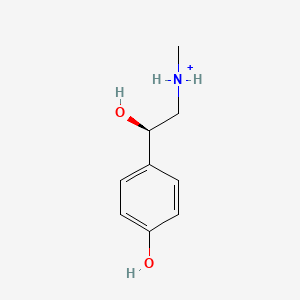

(R)-synephrine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14NO2+ |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-methylazanium |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/p+1/t9-/m0/s1 |

InChI Key |

YRCWQPVGYLYSOX-VIFPVBQESA-O |

SMILES |

C[NH2+]CC(C1=CC=C(C=C1)O)O |

Isomeric SMILES |

C[NH2+]C[C@@H](C1=CC=C(C=C1)O)O |

Canonical SMILES |

C[NH2+]CC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Synephrine: An In-Vitro Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-synephrine, a naturally occurring protoalkaloid amine found predominantly in the fruit of Citrus aurantium (bitter orange), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of weight management and metabolic disorders. Its structural similarity to endogenous catecholamines, such as epinephrine and norepinephrine, has prompted extensive in vitro research to elucidate its precise mechanism of action at the cellular and molecular levels. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its interaction with adrenergic receptors and the subsequent downstream signaling cascades. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of adrenergic receptor ligands and metabolic modulators.

Adrenergic Receptor Binding Profile

This compound exhibits a distinct binding profile for various subtypes of adrenergic receptors. Its affinity is most pronounced for the α1-adrenergic receptor subtype, with significantly lower affinity for α2, β1, and β2-adrenergic receptors. While direct high-affinity binding to β3-adrenergic receptors has been challenging to quantify definitively through radioligand binding assays, functional data strongly support its role as a β3-adrenergic agonist.

Table 1: Adrenergic Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand | Species | Cell Line/Tissue | Ki (μM) | pKi | Reference |

| α1A-Adrenergic | (R,S)-Synephrine | Human | HEK293 cells | - | 4.11 | [1] |

| α2A-Adrenergic | (R,S)-Synephrine | Human | CHO cells | - | 4.44 | [1] |

| α2C-Adrenergic | (R,S)-Synephrine | Human | CHO cells | - | 4.61 | [1] |

| β1-Adrenergic | p-Synephrine | Guinea Pig | Atria | ~40,000-fold less potent than norepinephrine | - | [2] |

| β2-Adrenergic | p-Synephrine | Guinea Pig | Trachea | ~40,000-fold less potent than norepinephrine | - | [2] |

| β3-Adrenergic | p-Synephrine | - | - | Data not consistently available | - | [2][3] |

Note: Data for this compound is often reported as p-synephrine or a racemic mixture. The naturally occurring enantiomer is this compound.

Functional Activity at Adrenergic Receptors

Functionally, this compound acts as a partial agonist at the α1A-adrenergic receptor. Its primary metabolic effects, however, are largely attributed to its agonist activity at β3-adrenergic receptors, which are predominantly expressed in adipose tissue and are key regulators of lipolysis and thermogenesis.[3][4]

Table 2: Functional Activity of this compound at Adrenergic Receptors

| Receptor Subtype | Assay Type | Species | Cell Line | EC50 (μM) | Emax (% of control) | Reference |

| α1A-Adrenergic | Calcium Mobilization | Human | HEK293 cells | - | 55.3% (of L-phenylephrine) | [1] |

| β3-Adrenergic | Lipolysis (Glycerol Release) | Rat | Adipocytes | Dose-dependent increase | - | [5] |

| β3-Adrenergic | Lipolysis (Glycerol Release) | Human | Subcutaneous Adipose Cells | - | ~33% (of isoprenaline) at >10 µg/mL | [5] |

Downstream Signaling Pathways

The interaction of this compound with adrenergic receptors initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular processes.

β3-Adrenergic Receptor Signaling

The binding of this compound to β3-adrenergic receptors activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL). Activated HSL is responsible for the hydrolysis of triglycerides into free fatty acids and glycerol, a process known as lipolysis.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for adrenergic receptors.

Objective: To quantify the affinity of this compound for α- and β-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or the non-specific control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in β-adrenergic signaling.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at β-adrenergic receptors.

Materials:

-

Intact cells expressing the β-adrenergic receptor subtype of interest.

-

This compound stock solution.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Forskolin (as a positive control for adenylyl cyclase activation).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed cells in a microplate and allow them to adhere.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

Add varying concentrations of this compound or control compounds (e.g., isoprenaline as a full agonist) to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as α1-adrenergic receptors.

Objective: To assess the functional activity of this compound at α1-adrenergic receptors.

Materials:

-

Intact cells expressing the α1-adrenergic receptor subtype of interest.

-

This compound stock solution.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Seed cells in a black-walled, clear-bottom microplate.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound into the wells while continuously monitoring the fluorescence.

-

Record the peak fluorescence intensity following agonist addition.

-

Analyze the data to determine the EC50 for calcium mobilization.

In Vitro Lipolysis Assay

This assay directly measures the breakdown of triglycerides in adipocytes, a key functional outcome of β3-adrenergic receptor activation.

Objective: To quantify the lipolytic activity of this compound in adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes).

-

This compound stock solution.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).

-

Glycerol assay kit.

-

Plate reader for absorbance or fluorescence measurement.

Procedure:

-

Culture and differentiate pre-adipocytes into mature adipocytes in a multi-well plate.

-

Wash the mature adipocytes with assay buffer.

-

Incubate the cells with varying concentrations of this compound or a positive control (e.g., isoprenaline) in the assay buffer for a specified time (e.g., 2-4 hours).

-

Collect the assay medium from each well.

-

Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit.

-

Plot the amount of glycerol released against the log concentration of this compound to determine its lipolytic potency and efficacy.

Conclusion

The in vitro mechanism of action of this compound is characterized by its interaction with multiple adrenergic receptor subtypes. It exhibits a notable affinity for and partial agonism at α1-adrenergic receptors, leading to intracellular calcium mobilization. However, its most prominent and therapeutically relevant effects, particularly concerning metabolism, are mediated through the activation of β3-adrenergic receptors, resulting in the stimulation of the cAMP-PKA pathway and subsequent lipolysis in adipocytes. Its low affinity for β1 and β2-adrenergic receptors likely contributes to its favorable cardiovascular safety profile observed in many studies. This technical guide provides a foundational understanding of the in vitro pharmacology of this compound, offering valuable insights for further research and development of novel therapeutic agents targeting adrenergic signaling pathways.

References

- 1. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lack of Evidence that p-Synephrine is Responsible for STEMI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(R)-Synephrine Stereoisomer Pharmacological Differences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synephrine, a protoalkaloid found predominantly in Citrus aurantium (bitter orange), exists as two stereoisomers, (R)-(-)-synephrine and (S)-(+)-synephrine. While often studied as a racemic mixture or as the naturally occurring p-synephrine (which is primarily the R-enantiomer), the pharmacological properties of the individual stereoisomers exhibit significant differences. This technical guide provides an in-depth analysis of these differences, focusing on adrenergic receptor interactions, functional activity, and potential therapeutic implications. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Synephrine is a sympathomimetic amine structurally similar to endogenous catecholamines like epinephrine and norepinephrine. It exists as positional isomers (p-, m-, and o-synephrine) and, due to a chiral center at the β-carbon of the ethylamine side chain, as two enantiomers: (R)-(-)-synephrine and (S)-(+)-synephrine.[1] The naturally occurring synephrine in plants is predominantly the (R)-enantiomer.[2] Synthetic synephrine, however, is often a racemic mixture of both (R)- and (S)-forms.[2]

The stereochemistry of synephrine plays a crucial role in its interaction with biological targets, particularly adrenergic receptors. The differential binding affinities and functional activities of the (R)- and (S)-enantiomers at α- and β-adrenergic receptor subtypes lead to distinct pharmacological profiles. Understanding these differences is critical for the development of targeted therapeutics and for accurately assessing the safety and efficacy of synephrine-containing products.

This guide will systematically review the pharmacological differences between (R)-synephrine and its stereoisomers, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological differences between synephrine stereoisomers at various adrenergic receptors.

Table 1: Adrenergic Receptor Binding Affinities of Synephrine Stereoisomers

| Stereoisomer | Receptor Subtype | Tissue/Cell Source | Ki (μM) | Fold Difference ((S) vs (R)) | Reference |

| (R)-(-)-p-Synephrine | α1 | Rat Cerebral Cortex | - | - | [3] |

| (S)-(+)-p-Synephrine | α1 | Rat Cerebral Cortex | >100-fold lower affinity than (R)-form | >100 | [4] |

| (R)-(-)-p-Synephrine | α2 | Rat Cerebral Cortex | - | - | [3] |

| (S)-(+)-p-Synephrine | α2 | Rat Cerebral Cortex | >100-fold lower affinity than (R)-form | >100 | [4] |

| (R)-(-)-m-Synephrine | α1 | Rat Cerebral Cortex | - | - | [3] |

| (S)-(+)-m-Synephrine | α1 | Rat Cerebral Cortex | 1-2 orders of magnitude less potent than (R)-form | 10-100 | [3][5] |

| (R)-(-)-m-Synephrine | α2 | Rat Cerebral Cortex | - | - | [3] |

| (S)-(+)-m-Synephrine | α2 | Rat Cerebral Cortex | 1-2 orders of magnitude less potent than (R)-form | 10-100 | [3][5] |

| p-Synephrine (racemic) | α1A | Human (HEK293 cells) | 78 | - | [4] |

| p-Synephrine (racemic) | α2A | Human (CHO cells) | - | - | [6] |

| p-Synephrine (racemic) | α2C | Human (CHO cells) | - | - | [6] |

Note: Specific Ki values for individual enantiomers are not always available in the literature; often, the difference is described qualitatively or as a fold difference.

Table 2: Functional Activity of Synephrine Stereoisomers

| Stereoisomer | Receptor Subtype | Assay Type | Functional Response | Potency (EC50/IC50) | Fold Difference ((S) vs (R)) | Reference |

| (R)-(-)-p-Synephrine | α1 (rat aorta) | Contraction | Agonist | - | - | [3][5] |

| (S)-(+)-p-Synephrine | α1 (rat aorta) | Contraction | Agonist | 1-2 orders of magnitude less potent than (R)-form | 10-100 | [3][5] |

| (R)-(-)-p-Synephrine | α2 (rabbit saphenous vein) | Contraction | Agonist | - | - | [3][5] |

| (S)-(+)-p-Synephrine | α2 (rabbit saphenous vein) | Contraction | Agonist | 1-2 orders of magnitude less potent than (R)-form | 10-100 | [3][5] |

| p-Synephrine (racemic) | α1A (human) | Ca2+ mobilization | Partial Agonist (55.3% of L-phenylephrine max) | - | - | [6] |

| p-Synephrine (racemic) | α2A & α2C (human) | cAMP inhibition | Antagonist | - | - | [6] |

| (S)-(+)-p-Synephrine | - | Antidepressant-like activity (in vivo, rat) | More effective than (R)-isomer | - | - | [7] |

Experimental Protocols

Radioligand Receptor Binding Assay (α-Adrenergic Receptors)

This protocol is a generalized representation based on methodologies described for adrenergic receptor binding studies.[8]

Objective: To determine the binding affinity (Ki) of (R)- and (S)-synephrine for α1 and α2-adrenergic receptors.

Materials:

-

Receptor Source: Membranes from rat cerebral cortex or cell lines expressing specific human α-adrenergic receptor subtypes (e.g., HEK293 for α1A, CHO for α2A/α2C).[6]

-

Radioligand: [3H]-Prazosin (for α1 receptors) or [3H]-Rauwolscine/[3H]-Yohimbine (for α2 receptors).

-

Test Compounds: this compound, (S)-synephrine, and a reference compound (e.g., phentolamine for non-specific binding).

-

Incubation Buffer: Typically Tris-HCl buffer with physiological pH and ionic strength.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a series of tubes, add a constant concentration of radioligand, the membrane preparation, and varying concentrations of the test compound ((R)- or (S)-synephrine). Include tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Isolated Tissue Contraction (e.g., Rat Aorta for α1 Activity)

This protocol is based on classical organ bath experiments to assess the functional activity of adrenergic agonists.[5]

Objective: To determine the agonist potency (EC50) of (R)- and (S)-synephrine on α1-adrenergic receptors in an isolated tissue preparation.

Materials:

-

Tissue: Thoracic aorta from a rat.

-

Organ Bath System: A jacketed organ bath with a tissue holder, aerator, and force-displacement transducer.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Test Compounds: this compound, (S)-synephrine, and a reference agonist (e.g., norepinephrine).

Procedure:

-

Tissue Preparation: Euthanize the rat and dissect the thoracic aorta. Cut the aorta into rings and suspend them in the organ bath filled with PSS.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound ((R)- or (S)-synephrine) to the organ bath in a cumulative manner. Record the contractile response after each addition until a maximal response is achieved.

-

Washing: Wash the tissue with fresh PSS to return to baseline tension.

-

Repeat: After a recovery period, a concentration-response curve for a reference agonist can be generated.

-

Data Analysis: Plot the contractile response (as a percentage of the maximal response to the reference agonist) against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Functional Assay: cAMP Measurement in Whole Cells (for α2 Activity)

This protocol describes a method to assess the antagonist activity of synephrine stereoisomers at Gi-coupled α2-adrenergic receptors.

Objective: To determine if synephrine stereoisomers can antagonize the inhibition of cAMP production mediated by an α2-agonist.

Materials:

-

Cell Line: A cell line expressing the human α2A or α2C-adrenergic receptor (e.g., CHO cells).

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Test Compounds: this compound, (S)-synephrine.

-

Reference Agonist: An α2-agonist (e.g., medetomidine).

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Cell Culture Reagents: Growth medium, plates, etc.

Procedure:

-

Cell Culture: Culture the cells to an appropriate density in multi-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound ((R)- or (S)-synephrine).

-

Agonist Stimulation: Add a fixed concentration of the α2-agonist (e.g., medetomidine) and forskolin to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal forskolin-stimulated level.

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling

The following diagram illustrates the canonical signaling pathways for α1- and α2-adrenergic receptors, the primary targets of synephrine.

Caption: Signaling pathways of α1- and α2-adrenergic receptors activated by this compound.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines the key steps in a radioligand receptor binding assay.

Caption: Experimental workflow for a radioligand receptor binding assay.

Logical Relationship: Stereochemistry and Activity

This diagram illustrates the relationship between the stereochemical configuration of synephrine and its pharmacological activity.

Caption: Relationship between synephrine stereochemistry and pharmacological activity.

Discussion

The data consistently demonstrate that the pharmacological activity of p-synephrine resides predominantly in the (R)-enantiomer.[9] The (R)-form is significantly more potent than the (S)-form at both α1- and α2-adrenergic receptors, with differences in potency often being one to two orders of magnitude.[3][5] This stereoselectivity is a common feature of phenylethylamines, where the (R)-configuration at the β-hydroxyl group is crucial for optimal receptor interaction.[9]

Functionally, this compound acts as an agonist at α1- and α2-adrenergic receptors, leading to physiological responses such as vasoconstriction.[3] In contrast, racemic p-synephrine has been shown to be a partial agonist at human α1A-receptors and an antagonist at α2A- and α2C-receptors.[6] This suggests a complex interplay between the two enantiomers when present together.

Interestingly, some studies suggest that the (S)-enantiomer may not be entirely inactive and could possess different pharmacological properties. For instance, (S)-synephrine has been reported to have more pronounced antidepressant-like effects in animal models than the (R)-isomer, potentially through mechanisms other than direct adrenergic agonism, such as inhibition of noradrenaline reuptake.[7][10]

The pharmacokinetic profiles of the enantiomers may also differ. After oral administration of l-synephrine (the (R)-isomer) from Citrus unshiu pulp, chiral inversion to d-synephrine (the (S)-isomer) has been observed in vivo, indicating metabolic conversion between the two forms.[11]

Conclusion and Future Directions

Future research should focus on:

-

Obtaining more precise quantitative data (Ki and EC50/IC50 values) for the individual enantiomers at all human adrenergic receptor subtypes.

-

Elucidating the full pharmacological profile of (S)-synephrine, including its effects on monoamine transporters and other receptor systems.

-

Investigating the pharmacokinetics and metabolism of the individual enantiomers in humans to understand the extent of in vivo chiral inversion.

A thorough understanding of the stereopharmacology of synephrine will enable a more rational design of therapeutic agents and a more accurate assessment of the risks and benefits of dietary supplements containing this compound.

References

- 1. Synephrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rivm.nl [rivm.nl]

- 8. benchchem.com [benchchem.com]

- 9. ccjm.org [ccjm.org]

- 10. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects | MDPI [mdpi.com]

- 11. Determination of synephrine enantiomers in food and conjugated synephrine in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Synephrine: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-synephrine, the naturally occurring enantiomer of synephrine, is a protoalkaloid found predominantly in the Rutaceae family, most notably in the immature fruit of Citrus aurantium, commonly known as bitter orange.[1] With its structural similarity to endogenous catecholamines, this compound has garnered significant interest for its pharmacological effects, particularly its interaction with adrenergic receptors. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is present in various plants, with the highest concentrations typically found in Citrus species. The immature fruit of Citrus aurantium is the most commercially significant source.[2] The concentration of this compound can vary depending on the plant part, stage of development, and geographical origin.

Primary Botanical Source: Citrus aurantium

Citrus aurantium L., or bitter orange, is a well-established natural source of this compound.[3] The unripe, dried fruit, known in Traditional Chinese Medicine as "Zhi Shi," contains a significant amount of this protoalkaloid.[4][5] The R-enantiomer is the main form found in Citrus aurantium, accounting for 92-96% of the total synephrine content.[1]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on synephrine content in various natural sources and extracts, as reported in the scientific literature.

| Plant Species | Plant Part | This compound Content | Reference(s) |

| Citrus aurantium | Immature Fruit | Up to 7.64 mg/g | [2] |

| Citrus aurantium | Dried Fruit Extracts | 3% to 6% (w/w) | [6] |

| Citrus aurantium | Peel (basic methanolic extract) | 0.253% | [6] |

| Citrus aurantium | Unripe Fruits | 0.012% to 0.099% | [7] |

| Citrus aurantium | Leaves | 0.029% to 0.438% | [7] |

| Other Citrus species (e.g., Seville oranges, mandarin oranges, grapefruits) | Fruit/Juice | Much lower concentrations than C. aurantium | [3] |

Table 1: this compound Content in Various Citrus Species and Plant Parts.

| Analytical Method | Recovery Rate | Relative Standard Deviation (RSD) | Reference(s) |

| HPTLC-Densitometry | 96% to 99% | ≤2.0% | [6] |

| HPLC-UV | 97.5% to 104% | 1.48% to 3.55% | [4] |

Table 2: Recovery and Precision of Analytical Methods for Synephrine Quantification.

Extraction Methodologies for this compound

Several methods have been developed for the extraction of this compound from its natural sources. The choice of method depends on the desired scale of extraction, purity requirements, and available equipment.

Solvent Extraction

Solvent extraction is a widely used method for obtaining this compound from Citrus aurantium. This technique relies on the solubility of synephrine in a particular solvent to separate it from the plant matrix.

This protocol is adapted from a patented method for the extraction of synephrine.[8]

Materials and Equipment:

-

Dried, immature Citrus aurantium fruits

-

0.06 M - 0.08 M Hydrochloric acid (HCl) solution

-

Grinder or mill

-

Percolation column

-

Rotary evaporator

-

Vacuum oven

-

Filter paper

Procedure:

-

Preparation of Plant Material:

-

Thoroughly wash the dried, immature Citrus aurantium fruits with water.

-

Grind the fruits into a coarse powder using a grinder or mill.[8]

-

-

Acidic Soaking and Percolation:

-

Place the powdered plant material in a suitable container and add the 0.06 M - 0.08 M HCl solution to completely cover the powder.[8]

-

Allow the mixture to soak for at least one hour.[8]

-

Transfer the slurry to a percolation column.

-

Begin percolation by slowly adding fresh HCl solution to the top of the column and collecting the extract (percolate) at the bottom.

-

Continue the percolation process for approximately 6 hours.[8]

-

-

Concentration:

-

Combine all the collected percolate.

-

Concentrate the extract under reduced pressure using a rotary evaporator. The temperature should be maintained below 80°C.[8] This will yield a viscous medicinal extract.

-

-

Drying:

-

Dry the concentrated extract in a vacuum oven to obtain the crude this compound.[8]

-

Other Extraction Methods

While solvent extraction is common, other techniques such as supercritical fluid extraction (SFE) and steam distillation are also employed, particularly for the extraction of essential oils from citrus peels. SFE is considered a "green" technology as it uses supercritical CO2 as the solvent, which is non-toxic and easily removed.[9] Steam distillation is a traditional method for extracting volatile compounds.[10] However, detailed protocols specifically for the extraction of this compound using these methods are less commonly reported in the literature compared to solvent extraction.

Analytical Methods for Quantification

Accurate quantification of this compound in plant materials and extracts is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the separation and quantification of synephrine and other related biogenic amines.

This protocol provides a general method for the quantification of p-synephrine in Citrus extracts.[3][4]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

0.1 N Hydrochloric acid (HCl)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in 0.1 N HCl.

-

From the stock solution, prepare a series of working standard solutions by serial dilution with a mixture of water and methanol (75:25 v/v) to create a calibration curve (e.g., 5.0 - 125.0 µg/mL).[3]

-

-

Preparation of Sample Solutions:

-

Accurately weigh approximately 100 mg of the finely ground and homogenized plant extract.

-

Add 25 mL of 0.1 N HCl and 75 mL of a water:methanol (75:25 v/v) solution.

-

Stir the mixture for 20 minutes for optimal extraction.[3]

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (Solvent A) and an aqueous buffer (Solvent B) can be employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection: UV detection at a wavelength of 224 nm.[4]

-

-

Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways of this compound

This compound exerts its physiological effects primarily through its interaction with adrenergic receptors. Its pharmacological profile, however, differs from that of other adrenergic agonists like epinephrine and ephedrine.

Interaction with Adrenergic Receptors

This compound is an agonist at certain adrenergic receptors.[6] It has been shown to be a partial agonist of the α1A adrenergic receptor.[11] Studies have also indicated that p-synephrine acts mainly via the β3 adrenoceptor.[12] Activation of β3-adrenergic receptors is associated with increased lipolysis and thermogenesis.[13]

Compared to its m-isomer (phenylephrine), p-synephrine has a weaker affinity for α, β1, and β2 adrenergic receptors, which are primarily responsible for cardiovascular effects such as increased heart rate and blood pressure.[5][12] This difference in receptor affinity may explain the observed differences in the pharmacological and safety profiles of these isomers.

Downstream Signaling Cascade

The binding of an agonist to an adrenergic receptor, which is a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. While the specific downstream signaling of this compound is an area of ongoing research, the general mechanism for adrenergic receptor activation is well-established.

The following diagram illustrates a generalized adrenergic signaling pathway that is initiated upon agonist binding.

Conclusion

This compound, primarily sourced from Citrus aurantium, remains a compound of significant interest for its potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and quantification, and an insight into its mechanism of action through adrenergic signaling pathways. The methodologies and data presented herein are intended to support further research and development in this field. As with any biologically active compound, continued investigation into the precise molecular mechanisms and clinical effects of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Concentrations of p-synephrine in fruits and leaves of Citrus species (Rutaceae) and the acute toxicity testing of Citrus aurantium extract and p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rivm.nl [rivm.nl]

- 13. researchgate.net [researchgate.net]

(R)-synephrine chemical structure and properties

An In-depth Technical Guide to (R)-Synephrine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, the levorotatory enantiomer of p-synephrine, is a naturally occurring protoalkaloid found predominantly in the fruits of Citrus aurantium (bitter orange) and other Citrus species.[1] Structurally related to endogenous catecholamines like epinephrine, it primarily functions as an adrenergic agonist with a distinct receptor binding profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. It includes a detailed summary of its receptor binding affinities, downstream signaling pathways, and methodologies for its experimental evaluation, intended for professionals in biomedical research and drug development.

Chemical Identity and Structure

This compound, also known as (-)-synephrine or l-synephrine, possesses a phenethylamine skeleton.[2] Its structure is characterized by a phenol group at the para-position (C4) of the benzene ring, a hydroxyl group at the benzylic carbon (Cβ), and an N-methylated secondary amine in the ethylamine side chain.[2] The presence of the benzylic hydroxyl group creates a chiral center, leading to the existence of (R) and (S) enantiomers.[2] The naturally occurring and more biologically potent form is the (R)-enantiomer.[1]

Chemical Identifiers

Key chemical identifiers for this compound and its racemic form are summarized below for precise documentation and procurement.

| Identifier | This compound | rac-Synephrine | Source(s) |

| IUPAC Name | (1R)-1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-ol | (1RS)-1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-ol | [2] |

| Synonyms | (-)-Synephrine, l-Synephrine, (-)-Oxedrine | (±)-Synephrine, Oxedrine, p-Synephrine | [2] |

| CAS Number | 614-35-7 | 94-07-5 | [3] |

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ | [2] |

| SMILES | CNCC(O)c1ccc(O)cc1 | CNCC(O)c1ccc(O)cc1 | [2] |

| InChIKey | YRCWQPVGYLYSOX-VIFPVBQESA-N | YRCWQPVGYLYSOX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its pharmacokinetics and formulation development. This compound is a colorless, crystalline solid that is soluble in water.[2] Key quantitative properties are detailed in the table below. It is important to distinguish between the properties of the enantiomer and the racemate, as they can differ significantly, particularly the melting point.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 167.21 g/mol | [2] | |

| Melting Point | 162–164 °C (with decomposition) | (R)-enantiomer free base | [2] |

| 184–185 °C | Racemic mixture | [2] | |

| pKa (Protonated Amine) | 9.79 | Apparent pKa | [2] |

| pKa (Phenolic Hydroxyl) | 9.55 | Apparent pKa | [2] |

| logP (Predicted) | -0.73 | ALOGPS prediction | [3] |

| Water Solubility (Predicted) | 46.9 g/L | ALOGPS prediction | [3] |

Pharmacology and Mechanism of Action

This compound acts as a sympathomimetic agent, primarily through its interaction with adrenergic receptors (adrenoceptors).[4] However, its receptor binding profile is distinct from that of its structural relative, m-synephrine (phenylephrine), and endogenous catecholamines, resulting in a different pharmacological and safety profile.[5] The (R)-enantiomer is generally more potent than the (S)-enantiomer at adrenergic receptors.[1]

Receptor Binding Profile

This compound exhibits a notable preference for α-adrenergic receptors over β-receptors.[2] Its affinity, however, is significantly lower than that of classical agonists like norepinephrine.[5]

-

α₁-Adrenoceptors: this compound acts as a partial agonist at α₁-adrenoceptors.[6][7] Studies using human α₁ₐ-receptors expressed in HEK293 cells showed that racemic synephrine produced a maximal response at 100 µM, which was approximately 55% of the maximum response of phenylephrine.[5][6] This interaction is thought to mediate its vasoconstrictive effects.[8]

-

α₂-Adrenoceptors: It demonstrates low binding affinity for α₂-adrenoceptors and acts as an antagonist at α₂ₐ and α₂c subtypes.[2][6]

-

β-Adrenoceptors: The potency of this compound at β-adrenoceptors (β₁, β₂, and β₃) is much lower than at α-receptors.[1][2] While some effects, such as those on lipolysis, are attributed to weak β₃-adrenoceptor agonism, its overall impact on β₁/β₂-receptors, which mediate cardiac stimulation, is minimal at typical concentrations.[9]

-

Other Receptors: Weak activity has also been reported at serotonin (5-HT) receptors and trace amine-associated receptor 1 (TAAR1).[2][7]

The low binding affinity for α₁, β₁, and β₂ adrenoceptors explains the observed lack of significant cardiovascular effects (e.g., increased heart rate or blood pressure) at standard oral doses.[5]

Signaling Pathways

The pharmacological effects of this compound are initiated by the activation of G protein-coupled receptors (GPCRs), leading to downstream intracellular signaling cascades.

α₁-Adrenergic Receptor Signaling: As a partial agonist, this compound's binding to α₁-adrenoceptors primarily activates the Gq alpha subunit. This initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction.

Other Signaling Pathways: Research has also implicated this compound in the modulation of other signaling pathways, including the inhibition of the STAT6 pathway in the context of inflammation and the activation of the Akt/GSK3β pathway related to anti-adipogenic effects.[10][11] In some cellular models, it has been shown to suppress p38 MAPK and NF-κB signaling.[12]

Experimental Methodologies

Evaluating the pharmacological profile of this compound involves a variety of in vitro assays. Receptor binding and functional assays are crucial for determining affinity, potency, and efficacy.

Radioligand Receptor Binding Assay Protocol

A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of a test compound for a specific receptor. The protocol involves measuring the displacement of a high-affinity radiolabeled ligand by increasing concentrations of the unlabeled test compound, this compound.

General Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human α₁ₐ-adrenoceptors).[6]

-

Assay Incubation: Membranes are incubated in a buffered solution with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁-receptors) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free radioligand, typically via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

ADME and Toxicology Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited data is available on the specific ADME profile of this compound. Studies in mice have shown that it can cross the blood-brain barrier.[7] The primary route of metabolism for sympathomimetic amines involves monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), although synephrine's stability against these enzymes may differ from endogenous catecholamines.

Toxicology

The acute toxicity of synephrine is considered low.[2] In animal studies, the maximum tolerated subcutaneous doses were 300 mg/kg in mice and 400 mg/kg in rats and guinea pigs.[2] Subchronic oral administration in mice did not result in significant biochemical or hematological alterations.[2] The main safety concerns have been related to potential cardiovascular effects, but as detailed in the pharmacology section, the receptor binding profile of this compound suggests a low risk for such events at typical doses compared to other sympathomimetic amines like ephedrine or m-synephrine (phenylephrine).[5][13]

Conclusion

This compound is a well-characterized protoalkaloid with a distinct pharmacological profile centered on its activity as a low-potency, partial agonist of α₁-adrenergic receptors. Its chemical structure, featuring a chiral center at the benzylic carbon, is key to its biological activity. While it shares a structural backbone with more potent sympathomimetics, its specific receptor affinities result in a different and more favorable safety profile, particularly concerning cardiovascular effects. The methodologies outlined provide a framework for its continued investigation, which is essential for fully elucidating its therapeutic potential and mechanism of action for drug development professionals.

References

- 1. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synephrine - Wikipedia [en.wikipedia.org]

- 3. Showing Compound this compound (FDB000709) - FooDB [foodb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 94-07-5,Synephrine | lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. rivm.nl [rivm.nl]

The Biosynthesis of (R)-Synephrine in Citrus aurantium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of (R)-synephrine, the primary protoalkaloid in bitter orange (Citrus aurantium). The document outlines the core enzymatic steps, presents available quantitative data, provides detailed experimental protocols for the analysis of key components, and includes visualizations of the metabolic pathway and analytical workflows.

Introduction

This compound is a naturally occurring sympathomimetic amine found in high concentrations in the immature fruit of Citrus aurantium, commonly known as bitter orange.[1][2] It is structurally similar to epinephrine and is widely used in dietary supplements for weight management and as a performance enhancer. A thorough understanding of its biosynthesis is crucial for metabolic engineering efforts to increase its production and for ensuring the quality and safety of synephrine-containing products. This guide provides a comprehensive overview of the this compound biosynthesis pathway, consolidating current scientific knowledge for researchers and professionals in drug development.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Citrus aurantium originates from the aromatic amino acid L-tyrosine. The pathway involves a series of three primary enzymatic reactions: decarboxylation, β-hydroxylation, and N-methylation. While the initial and final steps are well-established, the precise sequence of the intermediate hydroxylation and methylation steps has been a subject of investigation. Based on labeling studies, the predominant pathway is believed to proceed through the intermediate octopamine.[1][3]

The proposed primary pathway is as follows:

-

Decarboxylation: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TDC) to produce tyramine.

-

β-Hydroxylation: Tyramine is then hydroxylated at the β-carbon position by tyramine β-hydroxylase (TβH) to form (R)-octopamine.

-

N-Methylation: Finally, (R)-octopamine is N-methylated by an N-methyltransferase (NMT) , likely a phenylethanolamine N-methyltransferase (PNMT)-like enzyme, to yield this compound.

An alternative, minor pathway may also exist where tyramine is first N-methylated to N-methyltyramine, which is then β-hydroxylated to form this compound. However, the formation of octopamine as a key intermediate appears to be the more significant route.[3]

Mandatory Visualization: Biosynthetic Pathway of this compound

Caption: The proposed biosynthetic pathway of this compound from L-tyrosine in Citrus aurantium.

Quantitative Data

Quantitative analysis of synephrine and its precursors in Citrus aurantium is essential for understanding the pathway's efficiency and for quality control of commercial extracts. The concentration of these compounds can vary significantly depending on the developmental stage of the fruit, with the highest levels of synephrine found in young, immature fruits.[1]

| Compound | Plant Part | Developmental Stage | Concentration (mg/g dry weight) | Reference |

| This compound | Fruit | Immature (May) | 7.64 ± 0.07 | [1] |

| This compound | Fruit | Immature (May) | 6.64 ± 0.38 | [1] |

| This compound | Unripe Fruits | Not specified | 0.12 - 0.99 | [4] |

| This compound | Leaves | Not specified | 0.29 - 4.38 | [4] |

| Tyramine | Fruit | Not specified | Present | [2] |

| Octopamine | Fruit | Not specified | Present | [2] |

| N-Methyltyramine | Fruit | Not specified | Present | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and its precursors, as well as assays for the key enzymes in the biosynthetic pathway.

Extraction and Quantification of Synephrine and Precursors by HPLC-UV

This protocol is adapted from established methods for the analysis of biogenic amines in Citrus species.[2][5]

Objective: To extract and quantify this compound, tyramine, and octopamine from Citrus aurantium plant material.

Materials:

-

Lyophilized and powdered Citrus aurantium fruit or leaf tissue

-

Methanol (HPLC grade)

-

0.1 N Hydrochloric acid (HCl)

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Standards: this compound, tyramine hydrochloride, (R)-octopamine hydrochloride

Procedure:

-

Extraction:

-

Weigh accurately approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 0.1 N HCl.

-

Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient elution can be used. For example: 0-15 min, 5-30% B; 15-20 min, 30-50% B; 20-25 min, 50-5% B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 224 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

-

-

Quantification:

-

Prepare a series of standard solutions of this compound, tyramine, and octopamine of known concentrations.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Determine the concentration of each analyte in the plant extract by comparing its peak area to the calibration curve.

-

Mandatory Visualization: HPLC Analysis Workflow

Caption: Workflow for the extraction and HPLC quantification of synephrine and its precursors.

Tyrosine Decarboxylase (TDC) Activity Assay

This spectrophotometric assay is based on the quantification of tyramine produced from the decarboxylation of tyrosine.[6][7]

Objective: To determine the activity of tyrosine decarboxylase in a plant extract.

Materials:

-

Plant protein extract from Citrus aurantium

-

McIlvain Buffer (phosphate-citrate), pH 6.0

-

L-tyrosine solution (10 mM)

-

Pyridoxal-5-phosphate (PLP) solution (0.2 mM)

-

4-Aminoantipyrine (4-AAP) solution (1 mM)

-

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) solution (10 mM)

-

Peroxidase solution (40 U/mL)

-

Tyramine oxidase solution (20 U/mL)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture:

-

0.9 mL McIlvain Buffer (pH 6.0)

-

0.9 mL 1 mM 4-AAP

-

0.3 mL 10 mM TOOS

-

0.15 mL 40 U/mL Peroxidase

-

0.15 mL 20 U/mL Tyramine Oxidase

-

0.15 mL 0.2 mM PLP

-

0.3 mL 10 mM L-tyrosine

-

-

Enzyme Reaction:

-

Equilibrate the reaction mixture to 37 °C.

-

Initiate the reaction by adding 100 µL of the plant protein extract.

-

Immediately monitor the increase in absorbance at 570 nm for 5 minutes.

-

-

Calculation of Activity:

-

The rate of change in absorbance per minute (ΔA/min) is proportional to the TDC activity.

-

One unit of TDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tyramine per minute under the assay conditions.

-

Mandatory Visualization: TDC Assay Principle

Caption: Principle of the coupled spectrophotometric assay for tyrosine decarboxylase activity.

Tyramine β-Hydroxylase (TβH) Activity Assay

This assay is based on the quantification of octopamine produced from the hydroxylation of tyramine.[8]

Objective: To measure the activity of tyramine β-hydroxylase in a plant extract.

Materials:

-

Plant protein extract from Citrus aurantium

-

Potassium phosphate buffer (0.1 M, pH 6.9)

-

Tyramine solution (0.76 mM)

-

Ascorbic acid solution (5 mM)

-

Catalase (1 mg/mL)

-

N-ethylmaleimide (0.1 mM)

-

Copper sulfate (CuSO₄) (0.05 mM)

-

Disodium fumarate (5 mM)

-

HPLC system as described in section 4.1 for octopamine quantification.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 50 µg of plant protein extract with the assay buffer containing all the components listed above.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Stop the reaction by heating at 98 °C for 5 minutes.

-

Centrifuge to pellet any precipitate.

-

-

Quantification of Octopamine:

-

Analyze the supernatant for octopamine content using the HPLC method described in section 4.1.

-

-

Calculation of Activity:

-

TβH activity is calculated based on the amount of octopamine produced per unit time per milligram of protein.

-

N-Methyltransferase (NMT) Activity Assay

This assay measures the conversion of octopamine to synephrine using a radiolabeled methyl donor.

Objective: To determine the N-methyltransferase activity in a plant extract.

Materials:

-

Plant protein extract from Citrus aurantium

-

Phosphate buffer (e.g., 50 mM, pH 8.0)

-

(R)-Octopamine hydrochloride solution

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

-

Liquid scintillation counter and scintillation cocktail

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the plant protein extract with the phosphate buffer, octopamine, and [¹⁴C]SAM.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

-

Separation and Quantification:

-

Separate the radiolabeled synephrine product from the unreacted [¹⁴C]SAM. This can be achieved by solvent extraction or thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity in the synephrine fraction using a liquid scintillation counter.

-

-

Calculation of Activity:

-

NMT activity is calculated based on the amount of radiolabeled synephrine produced per unit time per milligram of protein.

-

Conclusion

The biosynthesis of this compound in Citrus aurantium is a specialized metabolic pathway branching from L-tyrosine metabolism. This guide has detailed the enzymatic steps, provided available quantitative data, and outlined key experimental protocols for the study of this pathway. While the general framework is established, further research is needed to fully characterize the enzymes involved, particularly their kinetic properties and substrate specificities in C. aurantium. Such knowledge will be invaluable for optimizing the production of this important bioactive compound through metabolic engineering and for ensuring the quality and consistency of bitter orange extracts used in various industries.

References

- 1. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. Acid-base chemistry of the reaction of aromatic L-amino acid decarboxylase and dopa analyzed by transient and steady-state kinetics: preferential binding of the substrate with its amino group unprotonated - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics of (R)-Synephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics of (R)-synephrine. While specific data for the (R)-enantiomer is limited in publicly available literature, this guide synthesizes available information on p-synephrine and the structurally related m-synephrine to offer valuable insights for research and development. The guide details experimental methodologies, presents quantitative data in a structured format, and visualizes key signaling pathways.

Introduction to this compound

This compound, a protoalkaloid found predominantly in the bitter orange (Citrus aurantium) and other citrus species, is the primary active ingredient in many dietary supplements marketed for weight management and sports performance.[1] Its structural similarity to endogenous catecholamines, such as epinephrine and norepinephrine, underlies its pharmacological activity, primarily through interaction with adrenergic receptors. Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its efficacy and safety profile.

Quantitative Pharmacokinetic Data

Comprehensive pharmacokinetic data specifically for this compound is not extensively available. The following tables summarize key pharmacokinetic parameters for p-synephrine (which is often a racemic mixture or the enantiomeric form is not specified in studies) and the closely related m-synephrine (phenylephrine) in both humans and rats. This information provides a valuable surrogate for understanding the likely pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of p-Synephrine in Humans Following Oral Administration

| Parameter | Value | Study Reference |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | [2][3] |

| Biological Half-life (t½) | ~2 hours | [2][3] |

| Urinary Excretion (as total radioactivity) | ~80% within 24 hours | [2] |

| Unchanged Synephrine in Urine | ~2.5% of the dose | [3] |

| Bioavailability | ~22% | [3] |

Table 2: Pharmacokinetic Parameters of m-Synephrine (Phenylephrine) in Humans Following Oral Administration

| Dose | Cmax (pg/mL) | Tmax (hours) | AUC∞ (pg·h/mL) | Study Reference |

| 10 mg | 1354 ± 954 | 0.33 - 0.5 | 955.8 ± 278.5 | [4] |

| 20 mg | 2959 ± 2122 | 0.33 - 0.5 | 2346 ± 983.8 | [4] |

| 30 mg | 4492 ± 1978 | 0.33 - 0.5 | 3900 ± 1764 | [4] |

Table 3: Metabolism of (R)-(-)-m-Synephrine in Humans and Rats

| Species | Administration Route | Unconjugated m-hydroxymandelic acid | m-hydroxyphenylglycol sulphate | m-synephrine sulphate | m-synephrine glucuronide | Unchanged m-synephrine | Study Reference |

| Human | Oral | 30% | 6% | 47% | 12% | - | [5] |

| Human | Inhalation | 24% | 6% | 56% | 5% | - | [5] |

| Rat | Intraperitoneal | 5% | 35% | 5% | 4% | 7% | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetic parameters. Below are generalized methodologies for key experiments based on common practices in the field.

In Vivo Oral Administration and Blood Sampling in Rats

This protocol outlines a typical procedure for a pharmacokinetic study of an oral compound in rats.

Experimental workflow for a typical oral pharmacokinetic study in rats.

Materials and Methods:

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

-

Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water, except during fasting periods.

-

Dosing Solution: this compound is dissolved in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

Administration: A single oral dose is administered by gavage.

-

Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected into heparinized tubes at specified time points.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like synephrine in biological matrices.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated synephrine).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Illustrative Example):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for synephrine and the internal standard.

Signaling Pathways of this compound

This compound primarily exerts its effects by acting as an agonist at adrenergic receptors, particularly β-adrenergic receptors. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

β-Adrenergic Receptor Signaling Pathway

The activation of β-adrenergic receptors by an agonist like this compound predominantly involves the Gs protein-adenylyl cyclase-cAMP pathway.

β-Adrenergic receptor signaling cascade initiated by this compound.

Pathway Description:

-

This compound Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The α-subunit of the Gs protein releases GDP and binds GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.[1]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Cellular Response: Active PKA then phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including the stimulation of lipolysis and thermogenesis.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by rapid absorption and a relatively short half-life. Its primary mechanism of action involves the activation of β-adrenergic receptors and the subsequent Gs-protein mediated signaling cascade. While a complete pharmacokinetic profile specific to the (R)-enantiomer remains to be fully elucidated, the data available for p-synephrine and m-synephrine provide a strong foundation for further research. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, offering a consolidated overview of the current knowledge and methodologies for studying this widely used compound. Further studies focusing specifically on the stereoisomers of synephrine are warranted to refine our understanding of their distinct pharmacokinetic and pharmacodynamic properties.

References

(R)-Synephrine and its Interaction with Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-synephrine, the primary protoalkaloid found in the fruit of Citrus aurantium (bitter orange), is a sympathomimetic amine that has garnered significant interest in the pharmaceutical and nutraceutical industries. Structurally similar to endogenous catecholamines such as epinephrine and norepinephrine, this compound exerts its physiological effects through interactions with adrenergic receptors. However, its pharmacological profile is distinct from other adrenergic agonists, exhibiting a nuanced selectivity and functional activity across the various receptor subtypes. This technical guide provides an in-depth analysis of the interaction of this compound with α- and β-adrenergic receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Quantitative Analysis of this compound-Adrenergic Receptor Interactions

The interaction of this compound with adrenergic receptors is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy. The following tables summarize the available quantitative data for p-synephrine, the most common and naturally occurring form of synephrine, at human adrenergic receptor subtypes. It is important to note that while this compound is the predominant enantiomer in nature, some studies do not specify the enantiomeric form used.

Table 1: Binding Affinities (Ki) of p-Synephrine at Human Adrenergic Receptors

| Receptor Subtype | Ligand | Ki (nM) | pKi | Cell Line | Reference |

| α1A | p-Synephrine | 1,800 | 5.74 ± 0.05 | HEK293 | [1] |

| α2A | p-Synephrine | 29,000 | 4.54 ± 0.08 | CHO | [1] |

| α2C | p-Synephrine | 11,000 | 4.96 ± 0.04 | CHO | [1] |

| β1 | Norepinephrine | 740 | - | - | [2] |

| β2 | Norepinephrine | - | - | - | - |

| β3 | - | - | - | - | - |

Note: Data for β-adrenergic receptors for p-synephrine is limited in terms of specific Ki values. Studies suggest a significantly lower affinity for β1 and β2 receptors compared to norepinephrine, but a notable affinity for β3 receptors.[3]

Table 2: Functional Potency (EC50) and Efficacy of p-Synephrine at Human Adrenergic Receptors

| Receptor Subtype | Assay Type | EC50 (µM) | Efficacy (% of reference agonist) | Reference Agonist | Cell Line | Reference |

| α1A | Inositol Phosphate Accumulation | - | 55.3% | L-phenylephrine (100 µM) | HEK293 | [1] |

| α2A | cAMP Inhibition | No agonist activity | - | - | CHO | [1] |

| α2C | cAMP Inhibition | No agonist activity | - | - | CHO | [1] |

| β3 | Lipolysis/cAMP Accumulation | - | - | - | Adipocytes | [4][5] |

Note: p-Synephrine is characterized as a partial agonist at the α1A-adrenergic receptor and an antagonist at the α2A and α2C-adrenergic receptors.[1] Its activity at β3-adrenergic receptors is primarily associated with stimulating lipolysis.[4][5]

Signaling Pathways of this compound at Adrenergic Receptors

The functional outcomes of this compound's interaction with adrenergic receptors are dictated by the specific G-protein coupling and downstream signaling cascades activated.

α1-Adrenergic Receptor Signaling

This compound acts as a partial agonist at the α1A-adrenergic receptor, which is canonically coupled to the Gq family of G-proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[9]

Caption: this compound-induced α1-adrenergic receptor signaling pathway.

α2-Adrenergic Receptor Interaction

Studies indicate that p-synephrine acts as an antagonist at α2A and α2C-adrenergic receptors.[1] These receptors are coupled to the Gi family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] By acting as an antagonist, this compound would block the binding of endogenous agonists like norepinephrine, thereby preventing the inhibition of adenylyl cyclase.

Caption: Antagonistic action of this compound at α2-adrenergic receptors.

β3-Adrenergic Receptor Signaling

This compound is suggested to be an agonist at β3-adrenergic receptors, which are coupled to the Gs family of G-proteins.[4][5] Activation of β3-receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[10] This rise in cAMP activates protein kinase A (PKA), which in adipocytes, phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, initiating the breakdown of triglycerides into free fatty acids and glycerol (lipolysis).[11]

Caption: this compound-induced β3-adrenergic receptor signaling leading to lipolysis.

Detailed Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors relies on a suite of established in vitro assays.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of an unlabeled test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.

4.1.1 Membrane Preparation

-

Culture cells expressing the adrenergic receptor subtype of interest to ~80-90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

-

Store membrane preparations at -80°C until use.

4.1.2 Competition Binding Assay

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at its Kd value).

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

To determine non-specific binding, add a high concentration of a known non-radiolabeled antagonist.

-

Initiate the binding reaction by adding the membrane preparation (typically 10-50 µg of protein per well).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]